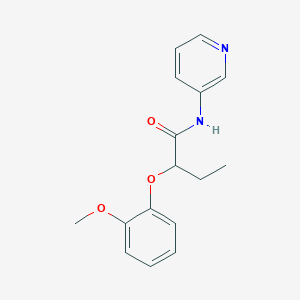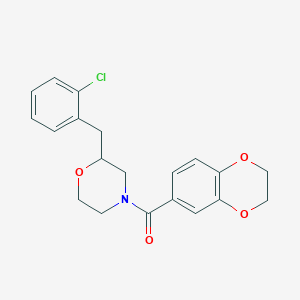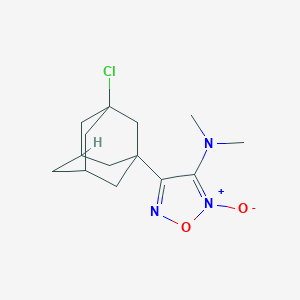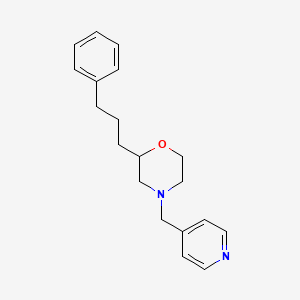
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide, also known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has shown potential as a treatment for a variety of conditions, including osteoporosis, muscle wasting, and prostate cancer.
Mecanismo De Acción
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide works by selectively binding to androgen receptors in the body. This results in an increase in muscle and bone mass, as well as a decrease in fat mass. 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide also has anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to increase muscle and bone mass in animal studies. It has also been shown to decrease fat mass and improve insulin sensitivity. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to have anti-inflammatory effects, which may contribute to its ability to prevent muscle wasting and improve bone density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the potential side effects of other androgen receptor agonists. However, one limitation of using 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. One area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide may have potential as a treatment for muscle wasting in conditions such as cancer cachexia. Further research is also needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide involves several steps, starting with the reaction of 2-methoxyphenol with 3-bromopyridine to form 2-(2-methoxyphenoxy)pyridine. This intermediate is then reacted with 3-bromobutanoyl chloride to form the final product, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide. The synthesis of 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been well-established, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been extensively studied for its potential use in the treatment of various conditions. It has been shown to have anabolic effects on bone and muscle tissue, making it a promising candidate for the treatment of osteoporosis and muscle wasting. Additionally, 2-(2-methoxyphenoxy)-N-3-pyridinylbutanamide has been shown to inhibit the growth of prostate cancer cells, making it a potential treatment for prostate cancer.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-13(16(19)18-12-7-6-10-17-11-12)21-15-9-5-4-8-14(15)20-2/h4-11,13H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVXRWQQJOHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(pyridin-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6122756.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)